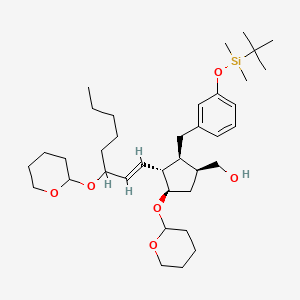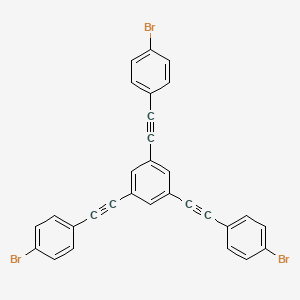
1,3,5-Tris((4-bromophenyl)ethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris((4-bromophenyl)ethynyl)benzene is a halogenated aromatic compound with the molecular formula C30H15Br3. It is known for its unique structure, which consists of a benzene ring substituted with three ethynyl groups, each attached to a 4-bromophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris((4-bromophenyl)ethynyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-tribromobenzene with 4-bromophenylacetylene. The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,3,5-Tris((4-bromophenyl)ethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions to form extended conjugated systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate the ethynyl groups.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products
Substituted Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Formed through coupling reactions.
科学的研究の応用
1,3,5-Tris((4-bromophenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Environmental Science: Employed in the development of adsorption membranes for treating organic pollutants
作用機序
The mechanism of action of 1,3,5-Tris((4-bromophenyl)ethynyl)benzene primarily involves its ability to form extended conjugated systems through coupling reactions. The ethynyl groups facilitate the formation of π-conjugated systems, which are essential for the compound’s electronic properties. The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the compound .
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but lacks the ethynyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of ethynyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyphenyl groups instead of bromophenyl groups.
Uniqueness
1,3,5-Tris((4-bromophenyl)ethynyl)benzene is unique due to its combination of bromophenyl and ethynyl groups, which provide both reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices .
特性
分子式 |
C30H15Br3 |
|---|---|
分子量 |
615.1 g/mol |
IUPAC名 |
1,3,5-tris[2-(4-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C30H15Br3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H |
InChIキー |
AOXXLKFHYKWRCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)Br)C#CC4=CC=C(C=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


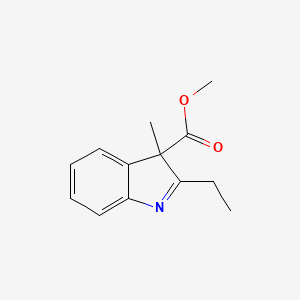
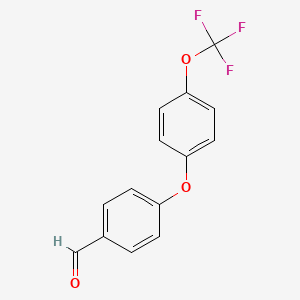
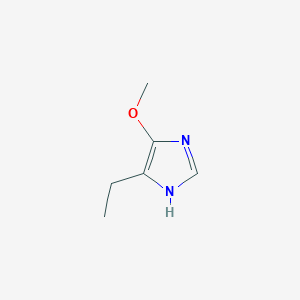
![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)
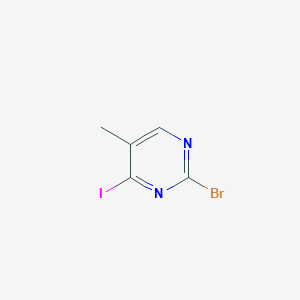

![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
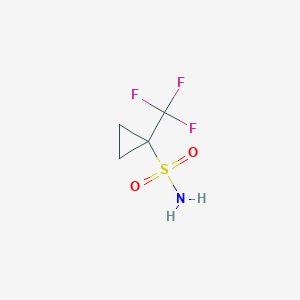

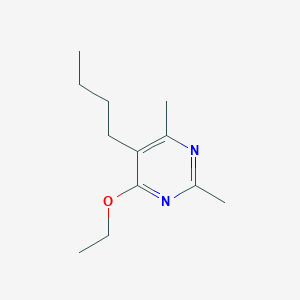
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
